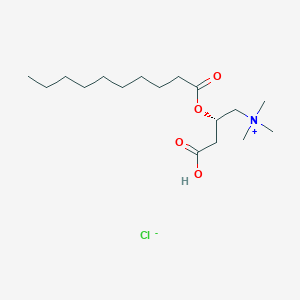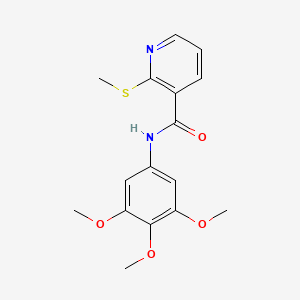
2-(Methylthio)-N-(3,4,5-trimethoxyphenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)-N-(3,4,5-trimethoxyphenyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a methylthio group and a trimethoxyphenyl group attached to the nicotinamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-N-(3,4,5-trimethoxyphenyl)nicotinamide typically involves the reaction of 3,4,5-trimethoxyaniline with 2-chloronicotinoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 3,4,5-trimethoxyaniline attacks the carbonyl carbon of 2-chloronicotinoyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylthio)-N-(3,4,5-trimethoxyphenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methylthio)-N-(3,4,5-trimethoxyphenyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Methylthio)-N-(3,4,5-trimethoxyphenyl)nicotinamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The trimethoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, while the nicotinamide core can interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5-Trimethoxyphenyl acetate
- 3,4,5-Trimethoxy cinnamate
- 3,4,5-Trimethoxy hydrocinnamate
Uniqueness
2-(Methylthio)-N-(3,4,5-trimethoxyphenyl)nicotinamide is unique due to the presence of both the methylthio and trimethoxyphenyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C16H18N2O4S |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H18N2O4S/c1-20-12-8-10(9-13(21-2)14(12)22-3)18-15(19)11-6-5-7-17-16(11)23-4/h5-9H,1-4H3,(H,18,19) |
Clave InChI |
LVFHNJNALHLGMW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(N=CC=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonylfluoride, 4-[[5-(2-chloro-4-nitrophenoxy)-1-oxopentyl]amino]-](/img/structure/B13350414.png)
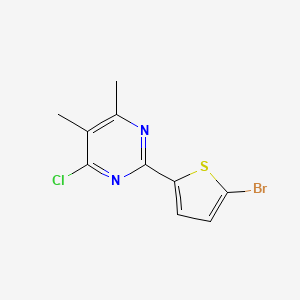
![2-[(7-Oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13350425.png)


![4-(1H-tetrazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B13350440.png)
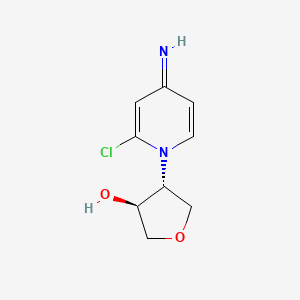
![7-Methoxy-2',3'-dihydro-3H-spiro[isobenzofuran-1,1'-phenalen]-3-one](/img/structure/B13350446.png)

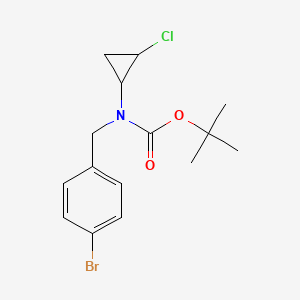
![6-Benzyl-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350459.png)
![1-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-a]pyridine](/img/structure/B13350472.png)
